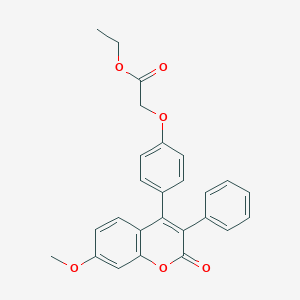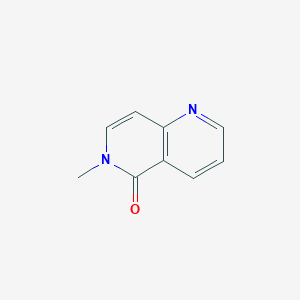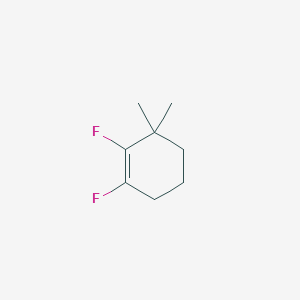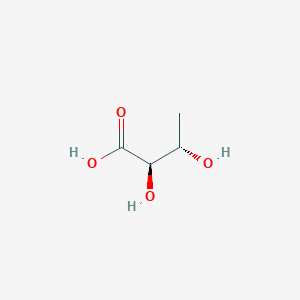
(2R,3S)-2,3-dihydroxybutyric acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3S)-2,3-dihydroxybutyric acid, also known as DHB, is a chiral compound that belongs to the class of ketone bodies. Ketone bodies are produced in the liver during periods of low glucose availability, such as fasting or prolonged exercise. DHB is one of the three ketone bodies, along with acetoacetate and beta-hydroxybutyrate, that are used as an alternative energy source by the brain and other tissues during periods of glucose shortage. In recent years, DHB has gained attention for its potential therapeutic applications in various diseases and disorders.
作用機序
The exact mechanism of action of (2R,3S)-2,3-dihydroxybutyric acid is not fully understood, but it is thought to act through various pathways. In diabetes, (2R,3S)-2,3-dihydroxybutyric acid may improve insulin sensitivity by activating the AMP-activated protein kinase (AMPK) pathway and inhibiting the protein tyrosine phosphatase 1B (PTP1B) pathway. In neurodegenerative diseases, (2R,3S)-2,3-dihydroxybutyric acid may exert its neuroprotective effects by activating the Nrf2/ARE pathway and reducing oxidative stress. In cancer, (2R,3S)-2,3-dihydroxybutyric acid may inhibit tumor growth by inducing apoptosis through the activation of caspases and the downregulation of anti-apoptotic proteins.
Biochemical and physiological effects:
(2R,3S)-2,3-dihydroxybutyric acid has been shown to have various biochemical and physiological effects in animal models and in vitro studies. These effects include:
- Improved insulin sensitivity and glucose uptake in skeletal muscle and adipose tissue
- Increased energy metabolism and ATP production in the brain and other tissues
- Neuroprotective effects and improved cognitive function
- Inhibition of tumor growth and induction of apoptosis in cancer cells
- Anti-inflammatory effects and reduced oxidative stress
実験室実験の利点と制限
One advantage of using (2R,3S)-2,3-dihydroxybutyric acid in lab experiments is its ability to mimic the physiological conditions of ketosis, which can be useful for studying the effects of ketone bodies on various tissues and diseases. However, one limitation is the difficulty in obtaining pure (2R,3S)-2,3-dihydroxybutyric acid, as it is a chiral compound and can exist in two enantiomeric forms. Another limitation is the potential for (2R,3S)-2,3-dihydroxybutyric acid to undergo spontaneous decarboxylation, which can affect its stability and activity.
将来の方向性
There are several future directions for research on (2R,3S)-2,3-dihydroxybutyric acid, including:
- Further elucidation of its mechanism of action in various diseases and disorders
- Development of more efficient synthesis methods for obtaining pure (2R,3S)-2,3-dihydroxybutyric acid
- Investigation of its potential therapeutic applications in other diseases and disorders, such as metabolic syndrome and cardiovascular disease
- Exploration of its use as a nutritional supplement for enhancing athletic performance and recovery
- Clinical trials to evaluate its safety and efficacy in humans for various indications
合成法
(2R,3S)-2,3-dihydroxybutyric acid can be synthesized in the liver from acetoacetate via the action of the enzyme D-β-hydroxybutyrate dehydrogenase. It can also be synthesized chemically from the reaction of ethyl acetoacetate with sodium borohydride.
科学的研究の応用
(2R,3S)-2,3-dihydroxybutyric acid has been studied for its potential therapeutic applications in various diseases and disorders, including diabetes, neurodegenerative diseases, and cancer. In diabetes, (2R,3S)-2,3-dihydroxybutyric acid has been shown to improve insulin sensitivity and reduce blood glucose levels in animal models. In neurodegenerative diseases, (2R,3S)-2,3-dihydroxybutyric acid has been shown to have neuroprotective effects and improve cognitive function in animal models. In cancer, (2R,3S)-2,3-dihydroxybutyric acid has been shown to inhibit tumor growth and induce apoptosis in cancer cells.
特性
CAS番号 |
105663-42-1 |
|---|---|
分子式 |
C4H8O4 |
分子量 |
120.1 g/mol |
IUPAC名 |
(2R,3S)-2,3-dihydroxybutanoic acid |
InChI |
InChI=1S/C4H8O4/c1-2(5)3(6)4(7)8/h2-3,5-6H,1H3,(H,7,8)/t2-,3+/m0/s1 |
InChIキー |
LOUGYXZSURQALL-STHAYSLISA-N |
異性体SMILES |
C[C@@H]([C@H](C(=O)O)O)O |
SMILES |
CC(C(C(=O)O)O)O |
正規SMILES |
CC(C(C(=O)O)O)O |
同義語 |
[2R,3S,(+)]-2,3-Dihydroxybutyric acid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



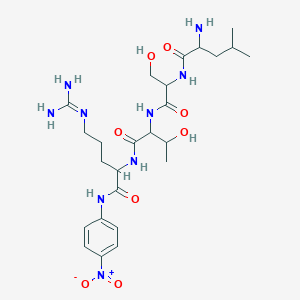
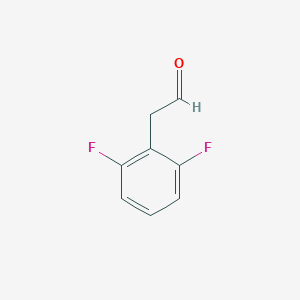

![1-[2-Fluoro-3-hydroxy-4-(hydroxymethyl)cyclopentyl]-5-methylpyrimidine-2,4-dione](/img/structure/B35272.png)


![2-Ethyl-5,6,7,8-tetrahydro-1H-naphtho[2,3-d]imidazole](/img/structure/B35278.png)

